molecular formula C9H8N2O2S B3279063 2,5-Dimethyl-6-nitrobenzo[d]thiazole CAS No. 686747-49-9

2,5-Dimethyl-6-nitrobenzo[d]thiazole

Cat. No.: B3279063
CAS No.: 686747-49-9
M. Wt: 208.24 g/mol
InChI Key: VKUGPJOZBQQKCJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-nitrobenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups at positions 2 and 5, and a nitro group at position 6. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-6-nitrobenzo[d]thiazole typically involves the nitration of 2,5-dimethylbenzothiazole. The process begins with the dissolution of 2,5-dimethylbenzothiazole in concentrated nitric acid, followed by the addition of concentrated sulfuric acid. The reaction mixture is then heated to promote nitration, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Halogenated Derivatives: Formed by halogenation reactions.

    Sulfonated Derivatives: Formed by sulfonation reactions.

Scientific Research Applications

2,5-Dimethyl-6-nitrobenzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6-nitrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-6-nitrobenzo[d]thiazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-7-9(14-6(2)10-7)4-8(5)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGPJOZBQQKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663224
Record name 2,5-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686747-49-9
Record name 2,5-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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